2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Overview
Description
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is a complex organic compound that features a benzimidazole ring substituted with a methylamino group and an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol typically involves the reaction of 2-(1H-benzo[d]imidazol-1-yl)ethan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group can enhance the compound’s binding affinity to its targets, while the ethan-1-ol side chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the benzimidazole ring.
2-(2-Methyl-1H-imidazol-1-yl)ethan-1-ol: Similar structure but lacks the methylamino group.
Uniqueness
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol is unique due to the presence of both the benzimidazole ring and the methylamino group, which confer specific chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol, identified by its CAS number 60078-53-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- Structure : The compound features a benzimidazole core, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (breast cancer) | TBD |
Similar Derivative | HepG2 (liver cancer) | 4.98 - 14.65 |
Similar Derivative | A549 (lung cancer) | TBD |
Studies suggest that the presence of the benzimidazole moiety is critical for the observed cytotoxicity, as it enhances interactions with cellular targets involved in proliferation and apoptosis pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study examining various benzimidazole derivatives found that certain compounds exhibited promising antibacterial and antifungal activities:
Microorganism | Activity Type | MIC (µg/mL) |
---|---|---|
E. coli | Bacterial | TBD |
C. albicans | Fungal | TBD |
The structure of this compound may contribute to its ability to penetrate microbial membranes, thus enhancing its efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole ring can significantly affect biological activity. For instance:
- Substitution at the 2-position of the benzimidazole enhances anticancer activity.
- The presence of an amino group at the 2-position appears to improve solubility and bioavailability.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of derivatives based on the benzimidazole scaffold:
- Antitumor Efficacy : A derivative demonstrated potent inhibition in vitro against FGFR1 and FGFR2 with IC50 values below 4.0 nM, indicating strong potential for targeted cancer therapies .
- Mechanistic Insights : Molecular docking studies revealed that compounds with a similar structure effectively interact with key enzymes involved in tumor progression, suggesting a dual mechanism of action involving both enzymatic inhibition and apoptosis induction .
- Clinical Relevance : Clinical evaluations have shown that certain derivatives are well-tolerated in vivo, leading to further exploration in clinical settings for conditions such as melanoma .
Properties
IUPAC Name |
2-[2-(methylamino)benzimidazol-1-yl]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-11-10-12-8-4-2-3-5-9(8)13(10)6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSYTJCJTMZDOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.